molecular formula C17H14N2OS2 B4037719 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone

Cat. No.: B4037719
M. Wt: 326.4 g/mol
InChI Key: MCCRBKUEWNVOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 1,2-diphenylethanone under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The thiadiazole ring plays a crucial role in its biological activity by interacting with various biomolecules, including proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • 1,2-Diphenylethanone
  • 2-Amino-5-mercapto-1,3,4-thiadiazole

Uniqueness

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the thiadiazole ring and the diphenylethanone moiety allows for a wide range of applications and interactions with various molecular targets .

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-12-18-19-17(21-12)22-16(14-10-6-3-7-11-14)15(20)13-8-4-2-5-9-13/h2-11,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCRBKUEWNVOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone
Reactant of Route 2
Reactant of Route 2
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone
Reactant of Route 3
Reactant of Route 3
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone
Reactant of Route 4
Reactant of Route 4
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone
Reactant of Route 5
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone
Reactant of Route 6
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.